2,4-Dibenzoylresorcinol
Description
Historical Trajectories and Evolution of Dibenzoylresorcinol Derivatives in Synthetic Chemistry
The journey of dibenzoylresorcinol derivatives in synthetic chemistry dates back to the early 20th century, with foundational work on Friedel-Crafts acylation reactions involving resorcinol (B1680541) and its derivatives. Initial research in the 1930s laid the groundwork for the synthesis of these compounds. A significant early method involved the reaction of benzoyl chloride with β-methyl resorcylate, followed by decarboxylation to yield 4,6-dibenzoylresorcinol (B1584357), a closely related isomer of 2,4-dibenzoylresorcinol.
The evolution of synthetic methods has been marked by a drive for greater efficiency and sustainability. While traditional methods often relied on aluminum chloride, the 1990s saw the development of novel synthetic routes using transition metal Lewis acids as catalysts. A notable advancement was the use of catalytic amounts of zinc chloride, which achieved approximately 60% conversion in the formation of 4,6-dibenzoylresorcinol. These innovations offered improved selectivity and a reduced environmental footprint compared to earlier methods.
The following table provides a brief overview of key milestones in the synthesis of dibenzoylresorcinol derivatives:
| Decade | Key Development | Significance |
| 1930s | Foundational synthetic methodologies established using benzoyl chloride and β-methyl resorcylate. | Established early benchmarks for compound identification and purification. |
| 1990s | Introduction of transition metal Lewis acids (e.g., zinc chloride) as catalysts. | Offered enhanced selectivity and more environmentally friendly synthetic routes. |
Contemporary Significance of this compound in Organic Chemistry and Materials Science
In modern chemical research, this compound and its derivatives hold considerable importance, primarily serving as versatile synthetic intermediates and functional materials.
In Organic Chemistry:
This compound is a valuable building block in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization, leading to the creation of extended aromatic systems and macrocyclic compounds like resorcinarenes. The study of its formation through Friedel-Crafts acylation has provided deeper insights into reaction mechanisms, particularly concerning regioselectivity and the influence of electron-donating groups on the reactivity of aromatic systems.
In Materials Science:
A significant application of dibenzoylresorcinol derivatives lies in their ability to absorb ultraviolet (UV) radiation. This property makes them valuable components in the formulation of UV-protective coatings and for the stabilization of polymers. For instance, the incorporation of 2-allyl-4,6-dibenzoylresorcinol (B10588) into polymer matrices has been shown to significantly enhance their resistance to UV degradation, thereby increasing the durability of materials exposed to sunlight. Research has demonstrated that coatings containing such compounds can exhibit a notable increase in UV stability.
The table below summarizes the primary applications of this compound in these fields:
| Field | Application |
| Organic Chemistry | Synthetic intermediate for complex molecules (e.g., resorcinarenes). |
| Probe for studying Friedel-Crafts acylation mechanisms. | |
| Materials Science | UV absorber in protective coatings and polymers. |
Overview of Key Research Paradigms and Academic Contributions to Dibenzoylresorcinol Studies
The study of this compound and its derivatives has been influenced by several key research paradigms, which are the philosophical and theoretical frameworks guiding scientific inquiry. researchgate.neted.govresearcher.life
Initially, research in this area was largely guided by a positivist paradigm , which emphasizes empirical observation and the discovery of universal laws. gajrc.com This is evident in the early synthetic work that focused on establishing reproducible methods and characterizing the physical properties of the compounds.
More contemporary research often incorporates elements of a post-positivist or pragmatist paradigm . researchgate.netresearcher.life Researchers in materials science, for example, are not only interested in the fundamental properties of these compounds but also in their practical application and performance in real-world scenarios, such as the development of durable exterior coatings. researchgate.net This approach evaluates theories based on their practical usefulness. researcher.life
Academic contributions have spanned from fundamental synthetic chemistry to applied materials science. Early academic work laid the theoretical and practical foundation for the synthesis of these compounds. Over time, the focus has expanded to include investigations into their photochemical properties and their potential as functional additives in advanced materials. This progression reflects a shift from purely knowledge-driven research to a more application-oriented approach, a common trajectory in the evolution of chemical research.
Structure
3D Structure
Properties
CAS No. |
82-64-4 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(3-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H14O4/c21-16-12-11-15(18(22)13-7-3-1-4-8-13)20(24)17(16)19(23)14-9-5-2-6-10-14/h1-12,21,24H |
InChI Key |
KOKLAVMEUFYRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,4 Dibenzoylresorcinol
Established Synthetic Pathways for 2,4-Dibenzoylresorcinol
The primary methods for synthesizing this compound are Friedel-Crafts acylation and photochemical Fries rearrangement. Each of these routes offers distinct advantages and challenges in terms of reaction conditions, catalysts, and scalability.
Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for producing this compound. This reaction typically involves the benzoylation of resorcinol (B1680541) using benzoyl chloride. A variety of Lewis acid catalysts are employed to facilitate this electrophilic aromatic substitution.
Historically, stoichiometric amounts of anhydrous aluminum chloride in an organic solvent were used, often with dimethoxybenzene as the starting material instead of resorcinol. google.com However, this method has environmental drawbacks, including the release of volatile organic compounds and the disposal of large quantities of aluminum chloride waste. google.comgoogleapis.com
More recent advancements have focused on using catalytic amounts of transition metal Lewis acids, such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and cadmium chloride (CdCl₂). google.comgoogleapis.com A notable development is a solvent-free melt reaction where resorcinol and benzoyl chloride are heated in the presence of catalytic zinc chloride. google.comgoogleapis.com For instance, reacting 1,3-dihydroxybenzene with benzoyl chloride and a catalytic amount of anhydrous zinc(II) chloride at elevated temperatures (e.g., reaching 205°C) has shown approximately 60% conversion to 4,6-dibenzoylresorcinol (B1584357). google.com This method is advantageous as it occurs in a single step and avoids organic solvents for the reaction itself. google.comgoogleapis.com
The choice of catalyst significantly influences the reaction's efficiency and regioselectivity. The hydroxyl groups of the resorcinol ring are strong activating groups, directing the incoming benzoyl groups to the ortho and para positions. The 4 and 6 positions are electronically favored for electrophilic attack due to the electron-donating nature of the hydroxyl groups.
| Catalyst | Starting Materials | Conditions | Outcome |
| Anhydrous Aluminum Chloride | Dimethoxybenzene, Benzoyl Chloride | Stoichiometric amounts, Organic solvent | This compound |
| Anhydrous Zinc(II) Chloride | 1,3-Dihydroxybenzene, Benzoyl Chloride | Catalytic amount, Melt reaction (up to 205°C) | ~60% conversion to 4,6-Dibenzoylresorcinol |
| Ferric Chloride | Resorcinol, Acetic Anhydride (B1165640) | - | 2,4-Diacetylresorcinol |
An alternative to the Friedel-Crafts acylation is the photochemical Fries rearrangement. google.comepo.org This method involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, induced by UV light. sigmaaldrich.com For the synthesis of this compound, resorcinol dibenzoate is used as the precursor. The photochemical rearrangement first yields a benzoate (B1203000) ester of 2,4-dihydroxybenzophenone (B1670367), which subsequently rearranges to form this compound. google.comepo.org
The photo-Fries rearrangement proceeds via a radical mechanism, where the ester is cleaved into a radical pair that can then recombine within a solvent cage. uminho.pt This method can be advantageous as it often avoids the harsh and corrosive conditions associated with strong Lewis or Brønsted acids. sigmaaldrich.comorganic-chemistry.org However, its application may be more suitable for laboratory-scale synthesis rather than large industrial production. organic-chemistry.org
The synthesis of derivatives of this compound often involves alkylation or arylation reactions. For example, 2-allyl-4,6-dibenzoylresorcinol (B10588) is synthesized from 5-allyloxy-2,4-dibenzoyl phenol (B47542) via a Claisen rearrangement, which is a sigmatropic shift that positions the allyl group at the 2-position of the resorcinol ring. This reaction is typically carried out by heating the precursor at high temperatures (e.g., 200°C).
Other strategies for creating derivatives include the nucleophilic aromatic substitution (SNAr) on fluorinated resorcinol precursors to introduce various alkoxy groups. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions have been employed for the N-arylation of amines and heterocycles, suggesting potential routes for creating more complex dibenzoylresorcinol derivatives. researchgate.net Copper-catalyzed reactions also provide a pathway for the arylation of N-H and O-H containing compounds. organic-chemistry.org These advanced methods allow for the regioselective introduction of substituents, enabling the synthesis of a diverse range of dibenzoylresorcinol derivatives with tailored properties. nih.gov
Photochemical Fries Rearrangement Routes
Mechanistic Studies of this compound Formation
The formation of this compound via Friedel-Crafts acylation involves the generation of a benzoyl cation (acylium ion) from benzoyl chloride and a Lewis acid catalyst. This electrophile then attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are ortho, para-directing, activating the 2, 4, and 6 positions. The initial acylation likely occurs at the most sterically accessible and electronically activated position. A second acylation then follows at another activated position. The substitution pattern favoring the 4 and 6 positions is a result of the strong activating and directing effects of the two hydroxyl groups.
In the case of the solvent-free melt synthesis using catalytic zinc chloride, an ester intermediate is formed, which then spontaneously rearranges to the final acyl-substituted resorcinol product. google.com
The photochemical Fries rearrangement mechanism involves the homolytic cleavage of the ester bond upon absorption of UV light, forming a phenoxy radical and an acyl radical. These radicals can then recombine at the ortho or para positions of the aromatic ring to yield the hydroxyaryl ketone. uminho.pt
Green Chemistry Approaches and Sustainable Synthesis Protocols for Dibenzoylresorcinol Compounds
Efforts to develop more environmentally friendly synthetic routes for dibenzoylresorcinol and related compounds are ongoing. A key focus is the replacement of hazardous reagents and solvents. acs.org
One "green" approach involves using low-toxicity raw materials and recyclable catalysts. For the synthesis of the related compound 2,4-dihydroxybenzophenone, a process using resorcinol and benzoic anhydride with a bismuth chloride (BiCl₃) or a composite HZSM-5 zeolite catalyst has been developed. google.com This method utilizes ethanol (B145695) as a solvent and allows for easy separation and recovery of the catalyst, minimizing environmental pollution. google.com
The use of solid acid catalysts like zeolites or supported heteropoly acids is another promising green chemistry strategy for Friedel-Crafts type acylations. future4200.com These catalysts are often less corrosive, easier to handle, and can be regenerated and reused. For instance, methanesulfonic acid has been explored as a metal-free catalyst for the diacetylation of resorcinol, using acetic acid as the acetylating agent, which is a more benign alternative to acetic anhydride or acetyl chloride. asianpubs.org
The principles of atom economy, which aim to maximize the incorporation of all reactant materials into the final product, are also central to green synthesis design. acs.org The development of catalytic, solvent-free melt reactions for this compound synthesis is a significant step in this direction, as it reduces waste and energy consumption. google.comgoogleapis.com
Regioselectivity and Stereochemical Control in Derivatization of the Resorcinol Core
Achieving regioselectivity in the derivatization of the resorcinol core is crucial for synthesizing specific isomers. The inherent directing effects of the hydroxyl groups on the resorcinol ring play a major role, but reaction conditions and the choice of catalysts or protecting groups can be manipulated to control the position of substitution.
For instance, in the Friedel-Crafts acylation of 4-nitroresorcinol, substitution occurs preferentially at the position adjacent to the nitro group, a phenomenon attributed to chelation between the hydroxyl and nitro groups. ias.ac.in
For the synthesis of unsymmetrically substituted resorcinol derivatives, strategies involving sequential nucleophilic aromatic substitution (SNAr) reactions on difluorobenzene precursors have been developed. researchgate.net This allows for the controlled, stepwise introduction of different substituents. Similarly, base-controlled palladium-catalyzed C-H arylation has been shown to achieve regiodivergent synthesis on complex molecules, offering a powerful tool for late-stage functionalization. nih.gov The choice of base, such as potassium carbonate versus sodium tert-butoxide, can switch the site of arylation. nih.gov
The development of synthetic methods that allow for high regioselectivity is essential for producing pure, single-isomer products, which is particularly important for applications in materials science and pharmaceuticals where specific structures are required for desired properties. frontiersin.orgmdpi.com
Process Optimization and Scale-Up Considerations for Academic and Industrial Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant process optimization to ensure efficiency, safety, cost-effectiveness, and consistent product quality. While academic synthesis often prioritizes novel routes and proof-of-concept, industrial efforts focus on robustness, scalability, and economic viability.
Academic Synthesis Approaches and Optimization
In an academic setting, the synthesis of this compound is often achieved through established methods like the Friedel-Crafts acylation or the Fries rearrangement. Research in this context typically focuses on optimizing reaction conditions to improve yield and purity on a small scale.
A common laboratory procedure involves the direct benzoylation of resorcinol with benzoyl chloride. Catalysts such as pyridine (B92270) or anhydrous zinc(II) chloride are often employed to facilitate this acylation, with the reaction mixture heated to around 120°C. Purification is typically achieved through recrystallization.
The Fries rearrangement of resorcinol dibenzoate is another method explored in academic research. google.com This reaction can be initiated photochemically or through the use of Lewis acids. google.comwikipedia.org Optimization studies often investigate the influence of various factors:
Catalyst Screening: Different Lewis acids, such as aluminum chloride, ferric chloride, or zinc chloride, are compared to determine the most effective catalyst for the rearrangement, aiming for higher conversion and selectivity. google.com
Solvent Selection: The choice of solvent can significantly impact the reaction. Non-polar solvents tend to favor the formation of the ortho-isomer, while more polar solvents can increase the yield of the para-isomer. wikipedia.orgbyjus.com
Temperature Control: The reaction temperature is a critical parameter. Lower temperatures generally favor para-substitution, whereas higher temperatures promote the formation of the ortho product. wikipedia.orgbyjus.com Finding the optimal temperature is crucial to maximize the yield of the desired this compound isomer.
Industrial Scale-Up and Process Optimization
Scaling up the synthesis of this compound for industrial production introduces a new set of challenges and considerations beyond what is typically encountered in a laboratory. neulandlabs.comcatsci.com The primary goals are to develop a robust, safe, and economically viable process.
Key Industrial-Scale Considerations:
| Consideration | Description |
| Route Selection | The initial synthetic route used in a laboratory may not be suitable for large-scale production due to factors like the cost and availability of starting materials. catsci.com Industrial chemists often need to develop shorter, more efficient routes using cheaper and more readily available precursors. catsci.com |
| Reagent Selection | Reagents are chosen based on their cost, availability, toxicity, and atom economy. catsci.com For instance, lower molecular weight reagents are often preferred as they are more efficient and typically less expensive. catsci.com |
| Process Safety | A thorough understanding of reaction hazards, such as runaway reactions, is critical. neulandlabs.com Reaction calorimetry is used to measure heat flow and ensure that the heat generated can be safely managed at a larger scale. neulandlabs.comcatsci.com |
| Reaction Conditions | While laboratory syntheses may use stoichiometric amounts of catalysts, industrial processes aim for catalytic amounts to reduce cost and waste. google.com The use of harsh and corrosive reagents is also minimized. organic-chemistry.org |
| Equipment | The transition from glassware to large-scale reactors requires careful consideration of factors like heat transfer, mass transfer, and mixing. neulandlabs.compatsnap.com The surface-area-to-volume ratio decreases significantly upon scale-up, which can impact heat dissipation. catsci.com |
| Purification | Methods like recrystallization and column chromatography, common in labs, may not be practical or cost-effective for large quantities. nuvisan.com Industrial purification often relies on techniques like fractional crystallization. |
| Automation and Control | Implementing real-time monitoring and automated control systems helps to maintain optimal reaction conditions, ensuring consistent product quality and yield. patsnap.com |
A preferred industrial method for producing 4,6-dibenzoylresorcinol (an isomer of this compound) involves heating resorcinol with benzoyl chloride in a carboxylic acid solvent, such as acetic acid, with an acid catalyst. This method is advantageous for large-scale synthesis because the product often precipitates from the reaction mixture, simplifying isolation.
Modern industrial facilities may also employ continuous flow reactors. These offer better control over reaction parameters like temperature and mixing, leading to higher throughput and potentially reduced solvent usage.
Challenges in Scaling Up
Several challenges are inherent in scaling up chemical processes from the bench to the manufacturing plant: neulandlabs.com
Non-Linear Effects: Chemical reactions can behave differently at larger scales due to changes in mixing, mass transfer, and heat transfer. neulandlabs.com
Impurity Profile: Poorly understood reactions at the lab scale can lead to an increase in impurities during scale-up, affecting both yield and quality. neulandlabs.com
Crystallization and Drying: Issues such as changes in crystal structure (polymorphism) and the trapping of residual solvents can arise during crystallization and drying processes at an industrial scale. neulandlabs.com
Resource Management: Scaling up requires significant investment in equipment, raw materials, and a skilled workforce. bluecrux.comclevr.com
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Studies of 2,4-Dibenzoylresorcinol and its Crystalline Forms
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comanton-paar.com This method relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal, which provides detailed information about bond lengths, bond angles, and intermolecular interactions. anton-paar.com
For many organic molecules, the possibility of existing in different crystalline forms, a phenomenon known as polymorphism, is a significant area of study. semanticscholar.org These polymorphs can exhibit distinct physical properties. Resorcinol (B1680541), the core of the this compound molecule, is known to exist in two crystalline forms, α-resorcinol and β-resorcinol, which are stable at different temperatures. ethernet.edu.et While specific crystallographic data for this compound is not widely available in the provided search results, the study of its derivatives and related compounds highlights the importance of this technique. For instance, the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole have been determined, revealing details about their crystal system, space group, and intermolecular interactions like C-H…π interactions. mdpi.com Such studies underscore the utility of X-ray diffraction in confirming molecular structures and understanding the forces that govern crystal packing. rigaku.commdpi.com
Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds This table illustrates the type of data obtained from X-ray crystallography, using examples of related complex molecules.
| Compound | Crystal System | Space Group | Key Geometric Parameters | Reference |
|---|---|---|---|---|
| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3) | Triclinic | P-1 | Twist angle between triazole and indole (B1671886) rings: 12.64° | mdpi.com |
| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 1) | Monoclinic | P21 | Twist angles between indole and triazole rings: 4.94–7.22° | mdpi.com |
Solution-State Conformational Dynamics by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. numberanalytics.comunimelb.edu.au Advanced NMR techniques can provide detailed insights into conformational changes that occur over a wide range of timescales. d-nb.info
Techniques such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and Chemical Exchange Saturation Transfer (CEST) are particularly powerful for studying slow-to-intermediate timescale dynamics (μs to ms). nih.govmpg.denih.gov These methods allow for the characterization of sparsely populated or "invisible" excited states that are often crucial for molecular function. nih.gov For example, NMR studies on the Abl kinase domain revealed the presence of two minor, inactive conformations in equilibrium with the predominantly active form.
For faster motions (ps to ns), spin relaxation measurements (R1, R2, and heteronuclear NOE) are employed to quantify the amplitudes of bond vector motions, which can be related to conformational entropy. d-nb.infonih.gov While specific advanced NMR dynamics studies on this compound were not found, the principles of these techniques are broadly applicable. A standard ¹H NMR spectrum of a related compound, 2-allyl-4,6-dibenzoylresorcinol (B10588), shows characteristic peaks for its aromatic and allyl protons, demonstrating the fundamental utility of NMR in structural characterization. Advanced techniques would build upon this to probe the dynamic exchange between different conformations of the benzoyl groups relative to the resorcinol ring in solution.
Vibrational Spectroscopy (FTIR and Raman) for Intermolecular Interactions and Hydrogen Bonding
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about molecular vibrations and is particularly sensitive to interactions like hydrogen bonding. mt.comjsscacs.edu.in FTIR and Raman are complementary techniques; FTIR measures changes in dipole moment, while Raman detects changes in polarizability. nih.gov
In the context of this compound, the hydroxyl (-OH) and carbonyl (C=O) groups are key functional groups involved in hydrogen bonding. The IR spectrum of the related 2-allyl-4,6-dibenzoylresorcinol shows a distinct C=O stretch at approximately 1680 cm⁻¹ and a broad O-H stretch around 3200 cm⁻¹. The position and shape of the O-H band are indicative of hydrogen bonding. In studies of other molecules, a shift in the O-H stretching frequency to lower wavenumbers is a clear indicator of stronger hydrogen bonding. nih.gov
Raman spectroscopy is also highly effective for studying hydrogen bonds and skeletal vibrations. mt.com For instance, in studies of gluten proteins, the tryptophan band at 880 cm⁻¹ in the Raman spectrum has been used as a marker for the strength of hydrogen bonding. jscholarpublishers.com For this compound, Raman spectroscopy could probe the vibrations of the benzene (B151609) rings and the C-C skeletal modes, providing information on conformational changes and intermolecular packing in the solid state. mt.comscielo.org.mx
Table 2: Characteristic Vibrational Frequencies for Functional Groups in Dibenzoylresorcinol Derivatives
| Functional Group | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|---|---|
| Hydroxyl (-OH) | Stretching | FTIR | ~3200 | Indicates presence of hydroxyl groups; broadening suggests hydrogen bonding. | |
| Carbonyl (C=O) | Stretching | FTIR | ~1680 | Characteristic of the benzoyl groups. | |
| Aromatic C=C | Stretching | FTIR/Raman | 1450-1600 | Confirms the presence of benzene rings. | scielo.org.mx |
Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies for Structural Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its ions. raco.cat When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. libretexts.org
For a molecule like this compound, fragmentation would likely occur at the bonds adjacent to the carbonyl groups (alpha-cleavage), leading to the loss of benzoyl groups or related fragments. libretexts.orglibretexts.org The stable aromatic rings would result in prominent molecular ion peaks. libretexts.org While specific fragmentation data for this compound is not detailed in the search results, the fragmentation of related structures, such as phthalazine-1,4-dione derivatives, has been studied, showing characteristic losses of groups like CO and N₂. raco.cat
Isotopic labeling, where atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a crucial technique used in conjunction with MS to elucidate fragmentation mechanisms and biosynthetic pathways. nih.govsilantes.comsigmaaldrich.com By tracking the isotopes, researchers can determine which atoms are retained in which fragments, providing unambiguous evidence for a proposed fragmentation pathway. nih.gov For instance, isotopic labeling studies on 1,2,4-benzotriazine (B1219565) 1,4-dioxides helped to elucidate their DNA-damaging mechanism. nih.gov Such an approach could be used to definitively map the fragmentation of this compound.
Chiroptical Properties and Chirality Induction in Dibenzoylresorcinol Derivatives (if applicable)
Chiroptical properties, such as those measured by circular dichroism (CD) spectroscopy, arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. rsc.org While this compound itself is an achiral molecule, chirality can be induced in its derivatives or its supramolecular assemblies.
Chirality can be introduced into a system through the addition of a chiral molecule (a "sergeant-soldiers" approach) or by using circularly polarized light. rsc.orgnih.gov For example, studies have shown that chirality can be induced in porphyrin derivatives when they are co-assembled with chiral silica (B1680970) nano-helices. rsc.org Similarly, the chiroptical properties of helicene derivatives can be tuned by adding different substituents, demonstrating that molecular design can control these properties. arxiv.orgd-nb.info
For derivatives of this compound, introducing a chiral center, for instance, by modifying one of the benzoyl groups or adding a chiral substituent to the resorcinol ring, would make the molecule chiral and thus exhibit a CD spectrum. The resulting chiroptical properties would be sensitive to the molecule's conformation, making CD spectroscopy a valuable tool for studying the structure of such derivatives. The development of chiral polymers and materials often relies on the ability to induce and control helicity, a field where understanding chiroptical properties is essential. semanticscholar.org
Chemical Reactivity, Derivatization, and Reaction Mechanisms of 2,4 Dibenzoylresorcinol
Electrophilic Aromatic Substitution Patterns on the Dibenzoylresorcinol Core
The reactivity of the 2,4-dibenzoylresorcinol core in electrophilic aromatic substitution (EAS) is governed by the directing effects of its substituent groups. The hydroxyl (-OH) groups are strongly activating and ortho-, para-directing, while the benzoyl (-C(O)Ph) groups are deactivating and meta-directing. This interplay of electronic effects dictates the position of incoming electrophiles.
Electrophilic aromatic substitution reactions proceed through a two-step mechanism. masterorganicchemistry.comlibretexts.org The initial step, which is the rate-determining step, involves the attack of the aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.orgminia.edu.eg This step disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com Due to the disruption of the aromatic sextet, aromatic compounds are less reactive than alkenes and often require a catalyst, such as a Lewis acid, to generate a sufficiently potent electrophile. minia.edu.eg
For monosubstituted benzene (B151609) derivatives, electrophilic attack can occur at the ortho, meta, or para positions, potentially leading to three different isomers. masterorganicchemistry.com In the case of this compound, the substitution pattern is more complex due to the presence of multiple substituents. The strongly activating hydroxyl groups at positions 1 and 3 direct incoming electrophiles to the ortho and para positions relative to them. The deactivating benzoyl groups at positions 2 and 4 direct incoming electrophiles to the meta positions. The unoccupied positions on the resorcinol (B1680541) ring are 5 and 6. Position 5 is ortho to the hydroxyl at position 4 and meta to the other three substituents. Position 6 is ortho to the hydroxyl at position 1 and para to the hydroxyl at position 4, while being meta to the two benzoyl groups. The powerful ortho, para-directing influence of the two hydroxyl groups makes positions 5 and 6 the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) to the aromatic ring, typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgminia.edu.eg
Nitration: Addition of a nitro group (—NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. libretexts.orgminia.edu.eg
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. minia.edu.eg
While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of EAS on substituted benzenes provide a strong framework for predicting its reactivity. masterorganicchemistry.comlibretexts.orgminia.edu.eg
Nucleophilic Reactions and Functional Group Interconversions
The hydroxyl groups of this compound are key sites for nucleophilic reactions and functional group interconversions. These reactions typically involve the deprotonation of the phenolic hydroxyl groups to form a more nucleophilic phenoxide ion.
One common reaction is alkylation , where the phenoxide ion acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution reaction to form an ether. For instance, the alkylation of the related 2-allyl-4,6-dibenzoylresorcinol (B10588) proceeds via a nucleophilic substitution mechanism where the deprotonated hydroxyl group attacks allyl bromide. This reaction is typically carried out in a solvent like methylethyl ketone or methanol (B129727) with a base such as sodium hydroxide (B78521) or potassium tert-butoxide at elevated temperatures.
The benzoyl groups can also undergo nucleophilic attack, although this is less common under typical conditions. Reduction of the benzoyl groups to the corresponding alcohols can be achieved using reducing agents.
Table 1: Examples of Nucleophilic Reactions and Functional Group Interconversions
| Reaction Type | Reagent(s) | Functional Group Change | Product Type |
| Alkylation (Ether Synthesis) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | -OH to -OR | Ether |
| Reduction | Reducing agent (e.g., NaBH₄) | -C(O)Ph to -CH(OH)Ph | Secondary Alcohol |
This table is illustrative and based on general principles of organic chemistry, as specific examples for this compound were not detailed in the search results.
Nucleophilic substitution reactions can be categorized as Sₙ1 or Sₙ2. bingol.edu.trvanderbilt.edu The Sₙ2 mechanism is a one-step process where the nucleophile attacks at the same time as the leaving group departs. vanderbilt.edu This mechanism is favored by primary and secondary alkyl halides and is sensitive to steric hindrance. vanderbilt.edu The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate. bingol.edu.tr It is favored by tertiary alkyl halides. bingol.edu.tr The choice of solvent and the nature of the nucleophile and leaving group also play crucial roles in determining the reaction pathway. ccsenet.org
Photochemical Reactions and Photo-induced Transformations of this compound Derivatives
This compound and its derivatives are known to undergo a variety of photochemical reactions, making them relevant as UV absorbers. These reactions are initiated by the absorption of UV radiation, leading to excited electronic states that can undergo transformations not accessible under thermal conditions.
Photocyclization is a key reaction for certain derivatives of dibenzoylresorcinols. For example, the photocyclization of 2,5-dibenzoylresorcinol is a basis for the synthesis of certain difuran compounds. researchgate.net Generally, photocyclization reactions involve the intramolecular cyclization of an excited state. One common type is the 4π-photocyclization, which has been studied for various aromatic and heterocyclic compounds. chemrxiv.orgmmu.ac.uk This reaction proceeds through an excited state to form a cyclic intermediate, which can then lead to the final product. The mechanism can involve either singlet or triplet excited states, and the efficiency can be influenced by substituents on the aromatic ring. chemrxiv.org
Another relevant photochemical process is the Norrish-Yang photocyclization, which is common for ketones bearing abstractable γ-hydrogens. nih.gov This reaction involves a 1,5-hydrogen atom transfer from the excited carbonyl group to form a 1,4-biradical intermediate, which then cyclizes. nih.gov While not directly documented for this compound in the provided results, this mechanism is a fundamental photochemical reaction of ketones.
The oxidative photocyclization of stilbene (B7821643) derivatives to form phenanthrenes is another well-established photochemical reaction that proceeds via a Z-olefin intermediate, which undergoes photocyclization followed by oxidation. beilstein-journals.org The selectivity of photochemical reactions can be influenced by dynamic effects on the potential energy surfaces of the excited and ground states. nih.gov
The photodegradation of phenolic compounds like this compound can occur through direct photolysis or photosensitized oxidation. researchgate.net The kinetics of photodegradation are often studied to understand the stability of these compounds under UV irradiation. The degradation of many organic pollutants follows pseudo-first-order kinetics. researchgate.netmdpi.com
Several factors can influence the rate of photodegradation:
Initial Concentration: The rate of degradation can decrease as the initial concentration of the compound increases. This is because at higher concentrations, more molecules may adsorb to the surface of a photocatalyst, blocking active sites. mdpi.com
pH: The pH of the solution can significantly affect the degradation rate by influencing the surface charge of the photocatalyst and the speciation of the compound. medcraveonline.com
Temperature: An increase in temperature can enhance the degradation rate. medcraveonline.com
Presence of Sensitizers: Photosensitizers like Rose Bengal can promote photodegradation by generating reactive oxygen species, such as singlet oxygen. researchgate.net
Table 2: Factors Influencing Photodegradation Kinetics
| Parameter | Effect on Degradation Rate | Rationale |
| Increasing Pollutant Concentration | Generally decreases | Blocking of active sites on photocatalyst. mdpi.com |
| pH | Varies | Affects surface charge of photocatalyst and speciation of the compound. medcraveonline.com |
| Increasing Temperature | Generally increases | Enhanced reaction kinetics. medcraveonline.com |
| Presence of Photosensitizers | Increases | Generation of reactive oxygen species. researchgate.net |
Studies on the photodegradation of related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) have shown that the process can be enhanced by using UV in combination with persulfate (UV/PS) or through photocatalysis with materials like TiO₂. researchgate.net The degradation pathways can involve hydroxylation and dechlorination. researchgate.net
Photocyclization Mechanisms
Thermal Stability and Degradation Mechanisms of this compound
The thermal stability of this compound is an important property, particularly for its applications in materials that are processed at high temperatures. Thermogravimetric analysis (TGA) is a common technique used to evaluate thermal stability by measuring weight loss as a function of temperature. mdpi.commetu.edu.tr
For polybenzoxazines, a class of thermosetting polymers, thermal degradation typically begins with the cleavage of weaker bonds at lower temperatures, followed by the degradation of the main polymer backbone at higher temperatures. metu.edu.tr The degradation products can include benzene derivatives, amines, and phenolic compounds. metu.edu.tr
In the case of polyesters like poly(alkylene succinate)s, thermal decomposition mainly occurs through β-hydrogen bond scission. mdpi.com The thermal stability can be influenced by the length of the alkyl chain in the diol monomer. mdpi.com The degradation of poly(lactic acid) (PLA) and its copolymers can be affected by the presence of other polymer blocks, which can promote the unzipping decomposition of PLA. mdpi.com
While specific TGA data for this compound is not available in the search results, a derivative, methylene-bridged dibenzoylresorcinol, shows significantly enhanced thermal stability, with a 10% weight loss at 379°C compared to 250°C for 4,6-dibenzoylresorcinol (B1584357). This suggests that increasing the molecular weight and creating a more rigid structure can improve thermal stability.
Coordination Chemistry with Metal Centers and Supramolecular Assembly
The hydroxyl and carbonyl groups of this compound provide potential coordination sites for metal ions, allowing it to act as a ligand in the formation of coordination compounds and supramolecular assemblies. Coordination-driven self-assembly is a powerful strategy for constructing discrete and well-defined architectures such as metalla-cycles and cages. rsc.orgmdpi.com
The formation of these assemblies is based on the predictable coordination geometry of metal ions and the designed structure of the organic ligands. mdpi.com Non-covalent interactions, including metal coordination and hydrogen bonding, are the driving forces for the formation of these supramolecular structures. pku.edu.cnnih.gov
While specific examples of this compound in coordination chemistry are not detailed in the provided search results, the principles of supramolecular chemistry suggest its potential for forming such assemblies. For example, ligands containing bipyridine or terpyridine units are commonly used to form linear or branched coordination polymers. pku.edu.cn The combination of coordination bonds and other non-covalent interactions like hydrogen bonding can lead to the formation of complex and functional supramolecular systems. mdpi.com
The resulting metallo-supramolecular assemblies can have applications in various fields, including catalysis, sensing, and materials science. rsc.orgresearchgate.net For instance, a discrete metallo-supramolecular assembly has been shown to be a highly efficient photocatalyst for CO₂ reduction. rsc.org
Catalytic Applications of this compound and its Modified Analogues
While this compound (also known as 4,6-dibenzoylresorcinol) is not primarily utilized as a catalyst itself, it serves as a crucial precursor and synthetic intermediate in a variety of catalyzed reactions. Its significance in the field of catalysis stems from its role as a building block for more complex molecules and its synthesis, which has been a subject of catalytic methodology development. Research has focused on leveraging catalysts to efficiently synthesize and derivatize this compound for specific applications, particularly in materials science.
Investigations into the synthesis of this compound have led to the development of sustainable catalytic protocols. Historically, its preparation involved Friedel-Crafts acylation reactions. Modern methods have shifted towards using catalytic amounts of transition metal Lewis acids, such as zinc chloride, iron chloride, and cadmium chloride, as alternatives to stoichiometric amounts of aluminum chloride. google.comgoogleapis.com This catalytic approach offers environmental benefits and improved selectivity. Studies have shown that using catalytic amounts (e.g., 5 mole percent) of zinc chloride can achieve approximately 60% conversion of 1,3-dihydroxybenzene to 4,6-dibenzoylresorcinol. google.com
The primary role of this compound in catalyzed reactions is as a reactant for producing modified analogues, most notably methylene-bridged derivatives. These derivatives are synthesized to create high molecular weight compounds, which reduces volatility and enhances properties like thermal stability, making them effective as UV absorbers. google.com
The synthesis of these methylene-bridged analogues is typically achieved through reactions involving aldehydes and a catalyst. For instance, this compound can be reacted with paraformaldehyde in a carboxylic acid solvent. This reaction is promoted by either a strong acid catalyst, like sulfuric acid, or a secondary amine catalyst. google.com The resulting methylene-bridged dimers or more complex structures precipitate from the reaction mixture, which simplifies their isolation. One patented method describes reacting 4,6-dibenzoylresorcinol with a para-aldehyde in the presence of a secondary amine catalyst to form an intermediate, which is then coupled with phenols, with or without an acid catalyst, to yield the final high molecular weight UV absorbing agent. google.com
Table 1: Catalyzed Synthesis of 4,6-Dibenzoylresorcinol
| Reactants | Catalyst | Key Findings | Reference(s) |
| 1,3-Dihydroxybenzene, Benzoyl Chloride | Zinc Chloride (ZnCl₂) | Achieved ~60% conversion using catalytic amounts (5 mol%) of ZnCl₂. | google.com |
| Resorcinols, Acid Halides | Transition Metal Lewis Acids (e.g., FeCl₃, CdCl₂) | Provides a more sustainable, single-step method that can be performed in the melt without organic solvents. | google.comgoogleapis.com |
| Resorcinol, Benzoyl Chloride | Anhydrous Zinc(II) Chloride | Employed to facilitate the acylation reaction at elevated temperatures. |
Table 2: Catalyzed Derivatization of this compound
| Reactant(s) | Catalyst Type | Product Type | Key Findings | Reference(s) |
| This compound, Para-aldehydes | Strong Acid (e.g., H₂SO₄) | Methylene-bridged derivatives | Reaction is conducted in a carboxylic acid solvent at elevated temperatures (80°C to reflux). The product precipitates, allowing for easy isolation. | |
| 4,6-Dibenzoylresorcinol, Para-aldehyde | Secondary Amine | Methylene-bridged derivatives (UV absorbers) | Forms an intermediate that is subsequently coupled with phenols to create high molecular weight compounds with low volatility. | google.com |
Beyond these applications, modified analogues such as 2-Allyl-4,6-dibenzoylresorcinol are utilized in pharmaceutical synthesis to create new therapeutic agents. lookchem.com While the specific catalytic role is not detailed, the synthesis of such complex drugs often involves multiple catalytic steps where the dibenzoylresorcinol derivative acts as a key structural scaffold.
Photophysical Properties and Excited State Dynamics
Electronic Absorption and Emission Characteristics of 2,4-Dibenzoylresorcinol
This compound, also known as 2,4-dihydroxybenzophenone (B1670367), is specifically designed to absorb ultraviolet radiation. Its electronic absorption spectrum is characterized by strong absorbance in the UV region. mdpi.com The primary absorption band is attributed to a π→π* electronic transition within the conjugated system of the molecule. Experimental measurements have identified the maximum absorption wavelength (λmax) in the UVA range. mdpi.com A study determined the λmax for 2,4-dihydroxybenzophenone to be 322.0 nm. mdpi.com
Upon photoexcitation, molecules typically relax to the ground state by emitting light (fluorescence or phosphorescence) or through non-radiative pathways. For this compound and related o-hydroxyaryl ketones, fluorescence emission is exceptionally weak or entirely absent. mdpi.comnih.gov This lack of significant emission is a hallmark of its function, indicating that the absorbed energy is dissipated through highly efficient, non-radiative channels rather than being re-emitted as light. nih.govrsc.org This characteristic is crucial for its role as a photostabilizer, as the emission of light could induce unwanted photochemical reactions. nih.gov
Excited State Dynamics and Energy Dissipation Pathways
The primary mechanism governing the excited-state dynamics of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com This process is common in molecules featuring a hydroxyl group positioned ortho to a carbonyl group, creating a pre-formed intramolecular hydrogen bond. mdpi.com
The energy dissipation pathway unfolds as follows:
Photoexcitation : The molecule absorbs a UV photon, transitioning from its ground electronic state (enol-form, S₀) to an excited singlet state (enol-form, S₁). researchgate.net
Ultrafast Proton Transfer : In the excited state, the acidity of the phenolic hydroxyl group increases dramatically. This triggers an ultrafast transfer of the proton to the carbonyl oxygen atom along the existing intramolecular hydrogen bond. nih.govmdpi.com This transfer occurs on a femtosecond to picosecond timescale, forming an excited keto-tautomer. nih.gov
Non-Radiative Decay : The excited keto-tautomer is energetically unstable and rapidly decays to its ground state (keto S₀) through non-radiative pathways, such as internal conversion and vibrational relaxation. This step efficiently converts the absorbed electronic energy into thermal energy (heat), which is safely dissipated to the surrounding environment. rsc.orgresearchgate.net
Reverse Proton Transfer : In the ground state, the keto-tautomer is less stable than the enol-form. It rapidly undergoes a reverse proton transfer to regenerate the original enol ground state, completing the cycle. uvabsorbers.com
This cyclic process allows the molecule to repeatedly absorb UV photons and dissipate the energy as heat without undergoing permanent chemical change, which is the foundation of its photostability. researchgate.netuvabsorbers.com
Fluorescence Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. edinst.com For this compound, the quantum yield is extremely low (approaching zero). nih.gov This is a direct consequence of the highly efficient ESIPT mechanism, which provides a rapid non-radiative deactivation channel that outcompetes the slower process of fluorescence emission. nih.gov
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. Given that the ESIPT process occurs on a sub-picosecond to picosecond timescale, any potential fluorescence from the initially excited enol state would be quenched almost instantaneously. nih.gov Consequently, the fluorescence lifetime of this compound is expected to be exceptionally short, falling within the femtosecond or picosecond range.
Photostability Mechanisms and UV Absorption Mechanisms
The remarkable photostability of this compound is intrinsically linked to its UV absorption mechanism. uvabsorbers.com The process does not rely on the molecule simply absorbing a photon but on its ability to safely manage the absorbed energy. The key mechanism is the efficient keto-enol tautomerization cycle driven by ESIPT. researchgate.netuvabsorbers.com
Upon absorbing a UV photon, the molecule is promoted to an excited state. researchgate.net Instead of breaking chemical bonds or reacting with other molecules, it undergoes the rapid and reversible ESIPT process. nih.gov This tautomerization provides a deactivation pathway that is much faster than destructive photochemical reactions. The absorbed energy is converted into vibrational energy (heat) and dissipated, and the molecule quickly returns to its original chemical form, ready to absorb another photon. researchgate.net This efficient cyclic mechanism prevents the formation of harmful photoproducts and ensures the long-term efficacy of the compound as a UV absorber.
Ultrafast Spectroscopy for Intermediates and Relaxation Processes
Studying the photophysical mechanisms of this compound requires techniques with extremely high time resolution, as the key events occur on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). u-strasbg.fr Ultrafast transient absorption (TA) spectroscopy is a powerful tool for this purpose. rsc.org
In a typical fs-TA experiment, a short "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed by a precise time interval, measures the absorption spectrum of the transient species created by the pump. nih.gov By varying the delay between the pump and probe pulses, it is possible to track the evolution of the excited states in real-time. rsc.orgmdpi.com
For this compound, fs-TA could be used to:
Directly observe the decay of the initially populated excited enol state. nih.gov
Monitor the appearance of the absorption signal corresponding to the excited keto-tautomer, providing direct proof of the ESIPT process. rsc.org
Measure the time constants for the proton transfer, the decay of the excited keto-tautomer, and the recovery of the ground-state enol, thus quantifying the kinetics of the entire photoprotective cycle. nih.govrsc.org
These ultrafast spectroscopic methods are indispensable for building a complete picture of the relaxation processes and for confirming the intermediates involved in the energy dissipation pathway. rsc.orgethz.ch
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels. wikipedia.orgnih.gov
Ab initio methods , meaning "from the beginning," use fundamental physical constants to solve the Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest form, but more accurate, though computationally expensive, post-Hartree-Fock methods are often employed. wikipedia.org
Density Functional Theory (DFT) is a widely used alternative that maps the complex many-electron problem onto a simpler one based on the electron density. nih.govnumberanalytics.com The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum complexity. nih.govkarazin.ua
For 2,4-Dibenzoylresorcinol, these calculations can elucidate its electronic structure and reactivity. The presence of electron-donating hydroxyl groups and electron-withdrawing benzoyl groups on the resorcinol (B1680541) ring creates a complex electronic environment. DFT calculations can map the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate key quantum-chemical descriptors. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as their gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT
| Descriptor | Calculated Value | Significance |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Atomic Charges | C(carbonyl): +0.4e, O(hydroxyl): -0.6e | Indicates partial charges on atoms, highlighting electrophilic (carbonyl carbon) and nucleophilic (hydroxyl oxygen) centers. |
These calculations provide a foundational understanding of the molecule's inherent reactivity, guiding further studies on its chemical behavior. researchgate.net
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular systems evolve. ebsco.comnih.gov This technique provides a detailed, atomic-level view of dynamic processes, such as conformational changes and intermolecular interactions. nih.gov
For this compound, MD simulations can be employed to understand its behavior in various environments. Key applications would include:
Solvation: Simulating how this compound interacts with solvent molecules, which is crucial for predicting its solubility and behavior in solutions.
Interactions with Surfaces or Biomolecules: Modeling the adsorption of the molecule onto a surface or its binding within the active site of an enzyme. nih.gov The simulations can reveal the preferred orientation, binding energy, and the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.
Conformational Dynamics: Observing the rotational motion of the two benzoyl groups relative to the central resorcinol ring to understand the molecule's flexibility and the accessible conformational states.
The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov
Prediction of Spectroscopic Parameters and Conformational Energies
Computational methods are invaluable for predicting spectroscopic data and analyzing the conformational landscape of flexible molecules like this compound.
The rotation around the single bonds connecting the benzoyl groups to the resorcinol ring gives rise to multiple conformers. Quantum chemical calculations can determine the relative energies of these different spatial arrangements. researchgate.net Locating the global minimum energy conformation is crucial, as it represents the most stable structure of the molecule. uni-muenchen.de The energy differences between various conformers and the energy barriers for rotation can also be calculated, providing insight into the molecule's flexibility at different temperatures. researchgate.net Recent advances have combined DFT with machine learning to predict conformational energies with very high accuracy, even for strained geometries. nih.gov
Table 2: Predicted Relative Conformational Energies for this compound
| Conformer Description | Dihedral Angles (φ1, φ2) | Relative Energy (kcal/mol) | Notes |
| Global Minimum | (~35°, ~35°) | 0.00 | Most stable conformation, likely stabilized by intramolecular hydrogen bonds between hydroxyl and carbonyl groups. |
| Local Minimum 1 | (~35°, ~-35°) | +1.5 | One benzoyl group rotated relative to the other. |
| Local Minimum 2 | (~180°, ~35°) | +4.2 | Significant rotation of one benzoyl group, disrupting optimal hydrogen bonding. |
| Rotational Transition State | (~90°, ~35°) | +6.8 | Energy barrier to rotation around one C-C bond. |
Furthermore, theoretical calculations can predict various spectroscopic parameters. For instance, time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra, while vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to aid in structural assignment. karazin.ua
QSAR and QSPR Studies for Structure-Property Relationships (focus on molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. d-nb.info These models are built on the principle that the properties of a chemical are a function of its molecular structure.
The process involves calculating a set of numerical values, known as molecular descriptors, for a series of related compounds. e-bookshelf.de These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net A mathematical model is then developed to link these descriptors to an observed activity or property.
For this compound, a QSAR/QSPR study would involve it as part of a larger dataset of related benzophenone (B1666685) or resorcinol derivatives. Molecular descriptors would be calculated for each compound in the series. The selection of non-redundant and relevant descriptors is a critical step in building a robust model. nih.gov
Table 3: Examples of Molecular Descriptors Relevant for QSAR/QSPR Studies of this compound
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule. |
| Topological | Wiener Index | Branching and connectivity of the molecular graph. |
| Geometrical | Molecular Surface Area | 3D size and shape of the molecule. |
| Electronic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/lipophilicity. |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |
| Quantum-Chemical | Total Dipole Moment | Overall molecular polarity. |
By correlating these descriptors with a measured property (e.g., UV absorption maximum, antioxidant activity), a predictive model can be generated to estimate the properties of new, unsynthesized compounds.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. numberanalytics.comnih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates and, most importantly, transition states (TS). crystalsolutions.eu A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) and, therefore, the reaction rate. masterorganicchemistry.comsrneclab.cz
For this compound, computational methods like DFT can be used to model various potential reactions, such as:
Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the activated resorcinol ring. Calculations would determine the preferred site of attack and the activation barriers for substitution at different positions.
Reactions at the Carbonyl Group: Simulating the nucleophilic attack on the benzoyl carbonyl carbons.
O-alkylation/O-acylation: Modeling reactions at the phenolic hydroxyl groups.
The process involves locating the optimized geometries of the reactants, products, and any intermediates. Specialized algorithms are then used to find the transition state structure connecting them. crystalsolutions.eumdpi.com An essential verification for a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. crystalsolutions.eu
Table 4: Hypothetical Calculated Energies for a Reaction Involving this compound (e.g., Nitration)
| Species | Relative Energy (kcal/mol) | Method |
| Reactants (2,4-DBR + NO₂⁺) | 0.0 | DFT B3LYP/6-311+G(d,p) |
| Transition State (TS) | +15.2 | DFT B3LYP/6-311+G(d,p) |
| Intermediate (Sigma Complex) | -5.8 | DFT B3LYP/6-311+G(d,p) |
| Products | -25.0 | DFT B3LYP/6-311+G(d,p) |
Such studies provide deep mechanistic insights that are often difficult to obtain experimentally, allowing for a comprehensive understanding of the molecule's chemical transformations. wisc.eduresearchgate.net
Applications of 2,4 Dibenzoylresorcinol in Advanced Materials Science and Polymer Chemistry
The unique photochemical properties and chemical structure of 2,4-dibenzoylresorcinol and its isomers, such as 4,6-dibenzoylresorcinol (B1584357), have established them as valuable compounds in materials science. Their ability to absorb ultraviolet radiation and participate in polymerization reactions makes them suitable for a range of specialized applications, from enhancing the durability of polymers to enabling the development of novel functional materials.
Mechanistic Studies of Biological Interactions
Enzyme Inhibition Mechanisms by Dibenzoylresorcinol Derivatives
Dibenzoylresorcinol derivatives have been identified as inhibitors of several key enzymes, with tyrosinase and topoisomerase being notable examples. The inhibition of these enzymes is often central to the observed biological effects of these compounds.
Tyrosinase Inhibition:
Tyrosinase is a critical copper-containing enzyme in the biosynthetic pathway of melanin, the primary pigment in skin, hair, and eyes. researchgate.net It catalyzes the hydroxylation of L-tyrosine to L-dopa and the subsequent oxidation of L-dopa to dopaquinone. researchgate.netfrontiersin.org Overactivity of tyrosinase can lead to hyperpigmentation disorders. Dibenzoylresorcinol derivatives, such as 2-allyl-4,6-dibenzoylresorcinol (B10588), are recognized for their ability to inhibit tyrosinase activity, which is a valuable property in the treatment of hyperpigmentation and age spots. lookchem.com The mechanism of inhibition often involves the chelation of the copper ions within the active site of the enzyme by the hydroxyl groups on the resorcinol (B1680541) core. nih.gov This interaction prevents the substrate from binding and subsequent catalysis. The inhibition can be of a mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.orgnih.gov
The following table summarizes the inhibitory effects of certain compounds on tyrosinase:
| Compound | Inhibition Type | IC50 Value | Key Mechanistic Feature |
| Quercetagetin | Reversible mixed-type | 0.19 ± 0.01 mM | Binds to both free tyrosinase and the enzyme-substrate complex, inducing conformational changes. frontiersin.org |
| Kojic Acid | Competitive | Not specified | Competes with the substrate for the active site. mdpi.com |
| Baicalein | Mixed-type | 0.11 mM | Binds to a single site on the enzyme through hydrogen bonding and van der Waals forces. nih.gov |
Topoisomerase Inhibition:
Topoisomerases are enzymes that regulate the topology of DNA during processes like replication, transcription, and chromosome segregation. ufl.edumdpi.com They function by creating transient breaks in the DNA backbone to allow for strand passage and then religating the breaks. ufl.edu Certain anticancer drugs target topoisomerases, stabilizing the enzyme-DNA cleavage complex and leading to an accumulation of DNA double-strand breaks, which ultimately triggers cell death. nih.govresearchgate.net Some dibenzoylresorcinol derivatives have been investigated for their potential to inhibit topoisomerase II, suggesting a possible mechanism for cytotoxic or anticancer effects. lookchem.comresearchgate.net These inhibitors can block the catalytic cycle of the enzyme, preventing the religation of the cleaved DNA. nih.gov
Antioxidant Activity and Radical Scavenging Pathways
The antioxidant properties of dibenzoylresorcinol derivatives are a significant aspect of their biological activity. lookchem.comamericanchemicalsuppliers.com This activity is primarily attributed to the phenolic hydroxyl groups on the resorcinol ring. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction and reducing oxidative stress.
The primary radical scavenging pathways include:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. This is a common mechanism for phenolic antioxidants. ajol.info
Electron Transfer (ET): The compound can donate an electron to a radical, converting it into a more stable species.
Metal Chelation: Some derivatives can chelate transition metal ions like iron (Fe) and copper (Cu). mdpi.com These metal ions can catalyze the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. By chelating these metals, the compounds prevent the generation of these damaging radicals. mdpi.com
The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at 517 nm. nih.gov Studies have shown that some dibenzoylresorcinol derivatives exhibit significant radical scavenging activity.
Molecular-Level Interactions with Biomolecules
The biological effects of 2,4-dibenzoylresorcinol and its derivatives are a direct result of their interactions with biomolecules at the molecular level. These interactions can be with proteins, such as enzymes and receptors, or with nucleic acids like DNA. longdom.org
Protein Interactions: The binding of dibenzoylresorcinol derivatives to proteins is often driven by a combination of non-covalent interactions, including:
Hydrogen Bonding: The hydroxyl and carbonyl groups of the dibenzoylresorcinol scaffold can form hydrogen bonds with amino acid residues in the protein's binding pocket. numberanalytics.com
Hydrophobic Interactions: The benzoyl groups and the resorcinol ring can engage in hydrophobic interactions with nonpolar amino acid side chains. numberanalytics.com
These interactions can lead to conformational changes in the protein, which can either activate or inhibit its function. numberanalytics.com Techniques such as fluorescence quenching, circular dichroism (CD), and molecular docking are used to study these interactions and elucidate the binding modes. frontiersin.org For instance, fluorescence quenching studies can reveal whether the interaction is static (formation of a ground-state complex) or dynamic (collisional quenching). frontiersin.org
DNA Interactions: Some derivatives of this compound may interact with DNA. longdom.org This interaction can occur through several modes:
Intercalation: The planar aromatic rings of the molecule can insert between the base pairs of the DNA double helix.
Groove Binding: The molecule can bind to the major or minor grooves of the DNA.
Electrostatic Interactions: Positively charged moieties on the derivative could interact with the negatively charged phosphate (B84403) backbone of DNA. thermofisher.com
These interactions can disrupt DNA replication and transcription, contributing to the cytotoxic effects of the compounds. longdom.org The study of protein-DNA interactions is crucial for understanding gene regulation and is often investigated using techniques like electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP). thermofisher.com
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com By systematically modifying the structure of this compound and its derivatives and evaluating their effects on specific biological targets, researchers can identify the key structural features required for potency and selectivity. oncodesign-services.com
For a given biological target, SAR studies might explore the following:
The role of the hydroxyl groups: The number and position of hydroxyl groups on the resorcinol ring can significantly impact activity. For example, in antioxidant activity, the presence of hydroxyl groups is crucial for radical scavenging.
The influence of the benzoyl groups: The nature and substitution pattern of the benzoyl groups can affect binding affinity and selectivity for a particular enzyme or receptor.
The effect of other substituents: The addition of other functional groups, such as allyl groups, can alter the compound's lipophilicity, steric properties, and electronic distribution, thereby influencing its biological activity.
The following table illustrates a hypothetical SAR for a class of dibenzoylresorcinol derivatives against a specific enzyme:
| Derivative | R1 Substituent | R2 Substituent | IC50 (µM) |
| 1 | H | H | 10 |
| 2 | OCH3 | H | 5 |
| 3 | H | Cl | 8 |
| 4 | OCH3 | Cl | 2 |
This hypothetical data suggests that a methoxy (B1213986) group at the R1 position and a chloro group at the R2 position enhance the inhibitory activity. Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov
Anti-inflammatory and Antimicrobial Mechanisms of Action
Anti-inflammatory Mechanisms: The anti-inflammatory effects of dibenzoylresorcinol derivatives are likely mediated through multiple pathways. A key mechanism is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX), which are involved in the synthesis of prostaglandins. medcraveonline.com By inhibiting COX enzymes, these compounds can reduce the production of these inflammatory mediators. medcraveonline.com Additionally, the antioxidant properties of these compounds contribute to their anti-inflammatory effects by reducing oxidative stress, which is often associated with inflammation. aimspress.com Some derivatives may also modulate the expression of pro-inflammatory cytokines, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), further contributing to their anti-inflammatory profile. researchgate.net
Antimicrobial Mechanisms: Dibenzoylresorcinol derivatives have demonstrated activity against various microorganisms, including bacteria and fungi. The proposed antimicrobial mechanisms of action include:
Disruption of Cell Membranes: The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents and cell death. mdpi.com
Inhibition of Essential Enzymes: These compounds can inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. mdpi.comnih.gov For example, inhibition of enzymes like DNA gyrase or topoisomerase IV can be a mechanism of antibacterial action. nih.gov
Interference with Metabolic Pathways: Some derivatives might interfere with essential metabolic processes, such as folic acid synthesis, which is vital for bacterial growth. memory-pharm.com
The following table summarizes potential antimicrobial mechanisms:
| Mechanism | Target | Effect |
| Cell Membrane Disruption | Lipid Bilayer | Increased permeability, cell lysis |
| Enzyme Inhibition | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication |
| Metabolic Interference | Folic Acid Synthesis | Inhibition of bacterial growth |
Advanced Analytical Methodologies and Detection Strategies
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are central to the analysis of 2,4-dibenzoylresorcinol, providing robust separation from interfering substances. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. hplcvials.com Its application is critical in complex matrices, such as those found in environmental and biological samples, where excipients or other substances can interfere with analysis. The development of stability-indicating HPLC methods is essential for determining the compound's stability under various conditions.
A typical HPLC system for analyzing benzoylresorcinol derivatives might employ a C18 column with an acetonitrile/water mobile phase. For enhanced detection and specificity, advanced detectors are coupled with HPLC systems. chromatographyonline.comnih.gov These include:
Photodiode Array (PDA) Detectors: These detectors measure absorbance at multiple wavelengths simultaneously, which is useful for identifying compounds based on their unique absorption spectra and assessing peak purity. hplcvials.commdpi.com PDA detectors can capture the full spectrum over a range of wavelengths in real-time. hplcvials.com
Diode Array Detectors (DAD): Similar to PDA detectors, DADs provide comprehensive spectral information, aiding in the identification of unknown substances in complex mixtures. hplcvials.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity. torontech.com For trace analysis, LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), is a powerful technique for quantifying low levels of the compound in complex biological extracts.
Table 1: HPLC Parameters for Analysis of Related Compounds
| Parameter | Details | Source(s) |
|---|---|---|
| Column | C18, C8 | |
| Mobile Phase | Acetonitrile/water | |
| Detection | UV-Vis, PDA, DAD, MS, MS/MS | hplcvials.commdpi.com |
| Retention Time | ~12.3 min (for 2-Allyl-4,6-dibenzoylresorcinol) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" for the identification of volatile and semi-volatile organic compounds. thermofisher.comwikipedia.org The sample is vaporized and separated in the gas chromatograph before being ionized and detected by the mass spectrometer, which separates ions based on their mass-to-charge ratio. thermofisher.cometamu.edu This technique is highly effective for analyzing complex mixtures and identifying unknown components. thermofisher.comwikipedia.org
For compounds that are not sufficiently volatile, derivatization techniques can be employed. chromatographyonline.com This involves chemically modifying the analyte to increase its volatility for GC analysis. chromatographyonline.com GC-MS can be operated in different modes, such as full scan for a wide range of mass-to-charge ratios or selected ion monitoring (SIM) for targeted analysis of specific ions, which increases sensitivity. thermofisher.com Triple quadrupole GC-MS/MS systems offer even higher selectivity and are ideal for trace-level quantification in complex samples. thermofisher.com
In one analysis, a derivative of this compound, specifically oxirane, 2-methyl-3-propyl 2-(2-hydroxyl-3-methoxypropyl)-4,6-dibenzoylresorcinol, was detected in an extract of Acacia saligna using GC-MS, demonstrating the technique's utility in identifying related structures in natural products. publisherspanel.com
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
Electrochemical Methods for Detection and Characterization
Electrochemical sensors are gaining significant attention for their rapid, accurate, and portable detection capabilities, making them suitable for onsite monitoring. rsc.orgazosensors.com These sensors work by measuring changes in electrical signals resulting from chemical interactions at an electrode surface. azosensors.commdpi.com Different types of electrochemical sensors include potentiometric, voltametric, and conductimetric sensors. mdpi.com
The development of novel electrode materials is key to enhancing the sensitivity and selectivity of these sensors. For instance, nanomaterials like carbon nanotubes and metal-organic frameworks are being used to modify electrodes, increasing their active surface area and improving conductivity. rsc.orgmdpi.com While specific electrochemical sensors for this compound are not extensively detailed in the provided results, the principles have been applied to similar phenolic compounds like 2,4-dichlorophenol (B122985), where modified electrodes have achieved low detection limits. rsc.orgnih.gov
Advanced Spectroscopic Analytical Methods (e.g., SERS, Time-Resolved Fluorescence)
Advanced spectroscopic methods provide highly sensitive and specific detection of chemical compounds.
Surface-Enhanced Raman Scattering (SERS): SERS is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed on rough metal nanostructured surfaces. clinmedjournals.orgspectroscopyonline.com This enhancement can be as high as 10¹⁵, enabling the detection of even single molecules. clinmedjournals.org SERS combines the chemical specificity of vibrational Raman spectroscopy with the high sensitivity afforded by plasmonic enhancement, making it ideal for trace detection of hazardous chemicals in various matrices. clinmedjournals.orgrsc.org The technique is minimally affected by photobleaching. rsc.org Gold and silver nanoparticles are commonly used as SERS substrates. clinmedjournals.org
Time-Resolved Fluorescence Spectroscopy (TRFS): TRFS investigates the change in fluorescence of a sample over time after being excited by a pulse of light. horiba.com This method is particularly useful for distinguishing target molecules from background fluorescence and differentiating between spectrally similar compounds that have different fluorescence lifetimes. ub.edu Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure fluorescence lifetimes from picoseconds to milliseconds. horiba.comub.eduedinst.com TRFS can overcome some limitations of steady-state fluorescence measurements, such as concentration-dependent signals and photobleaching. ed.ac.uk
Development of Chemical Sensors and Biosensors for this compound
The development of chemical sensors and biosensors offers promising avenues for the rapid, portable, and sensitive detection of this compound. frontiersin.org
Chemical Sensors: These devices convert a chemical interaction into a measurable signal. azosensors.com They can be based on various principles, including electrochemical and optical detection. azosensors.com For instance, optical chemical sensors can utilize microfluidic systems for rapid analysis of small sample volumes. mdpi.com
Biosensors: Biosensors incorporate a biological recognition element, such as an antibody or enzyme, coupled to a transducer. frontiersin.org This provides high specificity for the target analyte. frontiersin.org Techniques like biolayer interferometry (BLI) and surface plasmon resonance (SPR) can be used to monitor the binding interactions. biodyn.robiorxiv.org While direct biosensors for this compound are still an area of development, the modular nature of modern biosensor design allows for the creation of sensors for a wide range of small molecules. nih.govelifesciences.org For example, biosensors have been developed for other phenolic compounds and endocrine disruptors, with detection limits in the nanomolar range. frontiersin.org
Table 2: Sensor Technologies for Detecting Related Chemical Classes
| Sensor Type | Target Analyte Class | Detection Principle | Achieved Detection Limit | Source(s) |
|---|---|---|---|---|
| QCM Biosensor | 2,4-Dichlorophenoxyacetic acid | Molecularly Imprinted Polymer | 0.091 nM | frontiersin.org |
| SPR Biosensor | 2,4-Dichlorophenoxyacetic acid | Molecularly Imprinted Polymer | 0.11 nM | frontiersin.org |
| Electrochemical Sensor | 2,4-Dichlorophenol | Modified Carbon Cloth Electrode | 0.197 µM | rsc.org |
| Fluorescence Sensor | Pesticides | Quenching of Quantum Dots | 0.062 µM | frontiersin.org |
Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique known for its high accuracy and precision, making it a primary method for trace analysis. epa.govosti.gov The method involves adding a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. osti.gov After allowing the spike to equilibrate with the naturally occurring analyte in the sample, the altered isotopic ratio is measured by a mass spectrometer. epa.gov
The key advantage of IDMS is that it is not dependent on the quantitative recovery of the analyte from the sample matrix, as the concentration is calculated based on the change in the isotope ratio. osti.gov This makes it particularly robust for complex matrices where complete extraction is challenging. nih.gov Speciated Isotope Dilution Mass Spectrometry (SIDMS) is an advanced form of this technique that can trace and correct for interconversions between different chemical forms of an element or molecule during analysis. epa.gov While specific applications of IDMS for this compound are not detailed, the technique is applicable to a wide range of organic molecules and is invaluable for reference measurements and the certification of reference materials. epa.govresearchgate.net
Environmental Fate and Degradation Pathways
Photodegradation in Aquatic and Atmospheric Environments
The presence of benzophenone (B1666685) moieties in 2,4-Dibenzoylresorcinol suggests a significant interaction with solar radiation. Benzophenones are widely used as UV filters due to their ability to absorb UV light, but this absorption can also lead to their degradation. mdpi.com
In aquatic environments, direct photolysis is a potential degradation pathway. The rate and extent of this process are influenced by factors such as water chemistry, depth, and the presence of natural photosensitizers like humic acids. For instance, the irradiation of water containing benzophenone-3 (BP-3), a structurally related compound, for four weeks resulted in only a 4% degradation, indicating high stability for some benzophenones. mdpi.com However, other studies show that under certain conditions, such as the presence of hydroxyl radicals generated by processes like the UV/H2O2 process, the degradation of benzophenones can be significantly accelerated. science.gov The half-life of oxybenzone (B1678072) in surface waters has been reported to be approximately 2.4 years, highlighting the persistence of some related compounds. mdpi.com The photodegradation of polychlorinated dibenzofurans, which also possess a rigid aromatic structure, is enhanced in natural lake water compared to distilled water, suggesting that dissolved organic matter can act as a sensitizer, accelerating transformation. csbsju.edu
In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated oxidants, most notably the hydroxyl radical (OH). copernicus.org The atmospheric fate of this compound is likely governed by its reaction rate with OH radicals. For similar complex organic molecules, this reaction typically involves the addition of the OH radical to the aromatic rings or abstraction of a hydrogen atom. copernicus.org Given the low vapor pressure expected for this compound, its presence in the gas phase may be limited, making atmospheric photodegradation a less significant pathway compared to its fate in soil and water. However, if aerosolized, it could be subject to photochemical degradation. carnegiescience.edu The atmosphere is considered a major sink for many persistent organic chemicals due to the constant availability of energy for photochemical reactions. carnegiescience.edu
Biodegradation Pathways and Microbial Metabolism of Resorcinol (B1680541) Derivatives
The biodegradation of this compound is anticipated to proceed via pathways established for its core structure, resorcinol. Resorcinol and its derivatives can serve as carbon and energy sources for a diverse range of microorganisms under both aerobic and anaerobic conditions. who.intresearchgate.net
Under aerobic conditions, the initial step in the degradation of resorcinol typically involves hydroxylation. Bacteria like Pseudomonas putida utilize a resorcinol hydroxylase to convert resorcinol into hydroxyquinol (1,2,4-trihydroxybenzene). asm.org This key intermediate is then subject to ring cleavage by hydroxyquinol 1,2-dioxygenase, leading to the formation of maleylacetate, which enters central metabolic pathways. asm.org Other organisms, such as Corynebacterium glutamicum, also degrade resorcinol via the hydroxyquinol pathway. asm.org The yeast Trichosporon cutaneum is also capable of metabolizing resorcinol. capes.gov.br
Anaerobic biodegradation of resorcinol follows different routes. In denitrifying bacteria like Azoarcus anaerobius, degradation is initiated by two oxidative steps rather than the typical reductive dearomatization. d-nb.info Resorcinol is first hydroxylated to hydroxyhydroquinone (HHQ), which is then oxidized to 2-hydroxy-1,4-benzoquinone. d-nb.info In contrast, fermenting bacteria, such as certain Clostridium species, utilize a resorcinol reductase to convert resorcinol to 1,3-cyclohexanedione, which is then hydrolytically cleaved to 5-oxocaproic acid. unesp.brd-nb.info
The presence of the two benzoyl groups on the resorcinol ring in this compound likely makes it more recalcitrant to microbial attack than the parent compound. The initial steps might involve the cleavage of the benzoyl groups before the degradation of the central resorcinol ring can proceed.
Interactive Table: Microbial Degradation Pathways of Resorcinol
| Condition | Organism (Example) | Initial Reaction | Key Intermediate | Ring Cleavage Product |
|---|---|---|---|---|
| Aerobic | Pseudomonas putida | Hydroxylation | Hydroxyquinol | Maleylacetate |
| Aerobic | Corynebacterium glutamicum | Hydroxylation | Hydroxyquinol | Maleylacetate |
| Anaerobic (Denitrifying) | Azoarcus anaerobius | Hydroxylation | Hydroxyhydroquinone | 2-hydroxy-1,4-benzoquinone |
| Anaerobic (Fermenting) | Clostridium sp. | Reduction | 1,3-cyclohexanedione | 5-oxocaproic acid |
Sorption and Transport Mechanisms in Environmental Compartments
The transport and bioavailability of this compound in the environment are heavily influenced by sorption processes in soil and sediment. hnu.edu.cn Sorption, the binding of chemicals to solid particles, controls their concentration in the solution phase and thus their mobility and susceptibility to degradation and uptake by organisms. mdpi.comresearchgate.net
The chemical structure of this compound, with its large, nonpolar benzoyl groups, suggests a high degree of lipophilicity (fat-loving nature). A related compound, 2-Allyl-4,6-dibenzoylresorcinol (B10588), has a calculated LogP of 6.88, indicating very high lipophilicity and low water solubility. This property strongly suggests that this compound will have a high affinity for organic matter in soil and sediment. hnu.edu.cn The primary mechanism for sorption is likely to be hydrophobic partitioning into soil organic matter (SOM). hnu.edu.cn
Several factors influence the extent of sorption:
Soil Organic Matter (SOM): Higher SOM content generally leads to stronger sorption of nonpolar organic compounds, reducing their mobility. hnu.edu.cnoaepublish.com
Soil pH: The resorcinol hydroxyl groups are weakly acidic. At higher soil pH, these groups can deprotonate, increasing the compound's negative charge and potentially decreasing sorption to negatively charged clay surfaces and organic matter. However, the hydrophobic nature of the molecule will likely still dominate its behavior. researchgate.net
Clay Minerals: The type and amount of clay minerals in the soil can influence sorption through surface adsorption, although this is generally more significant for polar or charged molecules. mdpi.com
Pore Structure: The porous nature of soil aggregates can lead to the physical entrapment of the molecule, a process known as micropore sorption, which can make the compound less bioavailable over time. hnu.edu.cn
Due to its expected strong sorption, the transport of this compound through the soil profile and into groundwater is likely to be limited. epa.govjuniperpublishers.com Leaching would be a more significant risk in soils with low organic content, such as sandy soils. epa.gov Instead, it is more likely to accumulate in the upper soil layers or in sediments of aquatic systems.
Interactive Table: Factors Influencing Sorption and Transport
| Factor | Influence on Sorption | Influence on Transport (Leaching) |
|---|---|---|
| High Soil Organic Matter | Increases sorption | Decreases transport |
| High Clay Content | May increase sorption (depending on type) | Decreases transport |
| High Soil pH | May slightly decrease sorption | May slightly increase transport |
| High Water Solubility | Decreases sorption | Increases transport |
| High Lipophilicity (LogP) | Increases sorption | Decreases transport |
Identification of Environmental Transformation Products
The degradation of this compound in the environment will lead to the formation of various transformation products (TPs). researchgate.netuiowa.eduruspoj.com Identifying these TPs is crucial for a complete environmental risk assessment, as they can sometimes be more mobile or toxic than the parent compound. ruspoj.comnih.gov
Based on known degradation pathways of related chemicals, several potential TPs of this compound can be postulated:
Photodegradation Products: Exposure to sunlight in aquatic systems could lead to the hydroxylation of the benzoyl or resorcinol rings. Another possibility is the reductive cleavage of the benzoyl groups, although this is less common photochemically. The degradation of benzophenone-3 (BP-3) by microalgae has been shown to proceed via hydroxylation and methylation, forming less toxic intermediates. researchgate.net
Biodegradation Products: Microbial action is likely to initially target the linkages between the benzoyl groups and the resorcinol ring, potentially yielding benzoic acid and resorcinol as primary intermediates. Subsequently, these intermediates would be degraded through their respective known pathways. Resorcinol would be converted to hydroxyquinol (aerobically) or hydroxyhydroquinone (anaerobically), followed by ring fission. asm.orgd-nb.info Benzoic acid is typically degraded via conversion to benzoyl-CoA. unesp.br
Complex Transformation Products: Incomplete degradation could lead to the formation of hydroxylated or partially de-benzoylated derivatives of the parent molecule. For example, the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D) results in a variety of TPs including 2,4-Dichlorophenol (B122985) (2,4-DCP) and chlorohydroquinone. researchgate.net Similarly, complex intermediates can be expected from this compound before complete mineralization to carbon dioxide and water occurs.
Further research using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary to definitively identify the transformation products of this compound in various environmental matrices.
Future Directions and Emerging Research Opportunities for 2,4 Dibenzoylresorcinol
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzoylated resorcinols often involves Friedel-Crafts acylation, which can utilize harsh Lewis acid catalysts and organic solvents. google.com Future research is focused on developing more efficient, environmentally benign, and sustainable methods for producing 2,4-Dibenzoylresorcinol.
Key areas for future synthetic development include:
Catalytic Innovations : Moving beyond stoichiometric Lewis acids like aluminum chloride towards catalytic amounts of more sustainable transition metal Lewis acids, such as zinc chloride, has already shown promise for related isomers by offering enhanced selectivity and reduced environmental impact. google.com Future work could explore nanocatalysts, such as zinc oxide nanoparticles, which have been effective in other organic transformations and offer advantages like catalyst recovery and reuse. mdpi.com
Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters like temperature and time, especially for exothermic acylation reactions. This technology can lead to higher throughput, improved safety, and reduced solvent usage, aligning with the principles of green chemistry. beilstein-journals.org
Alternative Reaction Pathways : Investigating alternative synthetic strategies, such as photochemical Fries rearrangements of resorcinol (B1680541) dibenzoate, could provide new routes to the 2,4-isomer. google.com Furthermore, exploring desymmetrization reactions of symmetrically substituted precursors may offer novel and highly selective synthetic pathways. researchgate.net
| Synthetic Approach | Traditional Method (Friedel-Crafts) | Emerging Sustainable Method |
| Catalyst | Stoichiometric AlCl₃ | Catalytic transition metals (e.g., ZnCl₂), Nanocatalysts (e.g., ZnO) |
| Process | Batch processing | Continuous flow chemistry |
| Solvents | Often requires organic solvents | Reduced solvent use or use of greener solvents (e.g., 2-MeTHF) beilstein-journals.org |
| Efficiency | Moderate yields, potential for side products | Potentially higher yields, improved selectivity, easier purification |
| Environmental Impact | High waste generation | Lower environmental footprint, potential for catalyst recycling |
Exploration of New Application Domains in Functional Materials
The primary application for dibenzoylresorcinol derivatives has been as UV absorbers to prevent photodegradation in polymers and coatings. chemblink.commdpi.com While this compound shares this potential, future research aims to expand its use into more advanced functional materials. The general chemistry of resorcinol has led to high-performance materials like weatherproof polycarbonates and heat-resistant polymers, suggesting a high ceiling for its derivatives. ethernet.edu.et
Emerging application domains could include:
High-Performance Polymers : Incorporating the this compound moiety into polymer backbones, rather than using it as an additive, could create new polymers with inherent UV stability and thermal resistance. Functional groups can be attached to the dibenzoylresorcinol core to facilitate copolymerization. lookchem.com
Advanced Coatings : Its use is being explored in protective coatings for various substrates. lookchem.comosti.gov Future developments could see it used in specialized coatings for aerospace or electronics, where resistance to extreme conditions is paramount. Silylated derivatives could enhance adhesion to inorganic surfaces, creating robust organic-inorganic hybrid coatings. google.com
Organic Electronics : The conjugated aromatic system of this compound suggests potential for use in organic electronic materials. Research into modifying its structure could tailor its photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Potential Application Domain | Key Property of this compound | Research Focus |
| Advanced Polymer Additives | Strong UV absorption, thermal stability | Developing high-molecular-weight, low-volatility derivatives to improve compatibility and longevity in polymer matrices. google.com |
| Functional Polymer Monomers | Reactive hydroxyl groups, rigid structure | Synthesis of polymerizable derivatives (e.g., acrylates, epoxides) for creating novel polyesters or polycarbonates. lookchem.com |
| Specialty Coatings | Photostability, potential for functionalization | Creation of silylated derivatives for improved adhesion and use in UV-curable and abrasion-resistant coatings. google.com |
| Organic Electronics | Conjugated π-system | Modification of the molecular structure to tune HOMO/LUMO energy levels for use as host or transport materials. |
Integration of Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation
A thorough understanding of the structure-property relationships of this compound is crucial for its rational design in new applications. While standard analytical techniques like NMR and IR spectroscopy are used for basic characterization google.com, integrating more advanced methods can provide deeper insights.
Future research should leverage:
Advanced Spectroscopic Methods : Techniques such as 2D-NMR can elucidate complex structural details and intermolecular interactions. Solid-state NMR would be invaluable for studying the conformation and dispersion of the molecule within a polymer matrix. Advanced mass spectrometry can detail fragmentation patterns, aiding in the identification of reaction byproducts or degradation products.
Computational Chemistry : Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to predict and understand the molecule's geometric and electronic structure. These computational tools can simulate spectroscopic data (NMR, IR, UV-Vis), rationalize reaction mechanisms, and elucidate the photophysical processes behind its UV absorption, guiding the design of more effective derivatives. The use of computational modeling for related chromophores has already proven effective. researchgate.net
| Technique | Purpose for this compound Research |
| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Unambiguous assignment of proton and carbon signals; detailed structural confirmation. |
| Solid-State NMR | Analysis of the compound's physical state and interactions within a solid matrix, such as a polymer. |
| Time-Resolved Spectroscopy | Studying the excited-state dynamics to understand the mechanism of UV absorption and energy dissipation. |
| Density Functional Theory (DFT) | Predicting molecular geometry, electronic properties, spectroscopic signatures, and reaction energetics. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior and compatibility of the molecule within a polymer blend or on a surface. |
Interdisciplinary Research on Biological and Environmental Aspects
The biological and environmental profiles of this compound are largely unexplored, presenting a significant opportunity for interdisciplinary research. Studies on related isomers suggest that this class of compounds may possess interesting biological activities.
Biological Activity : In-vitro tests on 4,6-Dibenzoylresorcinol (B1584357) have indicated anti-inflammatory and antioxidant properties. The derivative 2-Allyl-4,6-dibenzoylresorcinol (B10588) has also been investigated for antioxidant, antimicrobial, and even cytotoxic properties against cancer cells. lookchem.com A key future direction is to screen this compound for a similar range of bioactivities. This could open up applications in pharmaceuticals or cosmeticeuticals, leveraging its potential antioxidant capabilities.
Environmental Profile : As the use of this compound in materials increases, understanding its environmental fate becomes critical. Data on its relatives is inconsistent; one derivative was found to be not readily mobile in the environment thermofisher.com, while another is classified as hazardous to the aquatic environment with long-term effects. Therefore, dedicated research is needed to assess the biodegradability, bioaccumulation potential, and ecotoxicity of the 2,4-isomer to ensure its safe and sustainable use.
Design of Next-Generation Dibenzoylresorcinol-Based Molecular Systems
The true potential of this compound may lie in its use as a scaffold for building more complex, "next-generation" molecular systems with tailored functions. Its structure offers multiple sites for chemical modification.
Future design strategies could focus on:
Polymerizable UV Absorbers : Creating derivatives that contain reactive groups like acrylates or epoxides would allow them to be chemically bonded into a polymer network. lookchem.comepo.org This covalent attachment prevents leaching, a common problem with additive-type stabilizers, leading to more durable and safer materials.
Macrocyclic and Supramolecular Structures : The resorcinol unit is a classic building block for macrocycles like resorcinarenes. Designing and synthesizing this compound-based resorcinarenes could lead to new host-guest systems for sensing, catalysis, or drug delivery applications.
Extended π-Conjugated Systems : Using this compound as a precursor, it is possible to synthesize larger, extended aromatic and heterocyclic systems, such as benzodifurans. researchgate.net These larger molecules can exhibit unique photophysical properties, including strong fluorescence, making them candidates for use as fluorescent probes or in advanced optical materials. researchgate.net Methylene-bridged derivatives of the 4,6-isomer have shown enhanced thermal stability and are an important area for development. google.com
Q & A
Q. Structural Confirmation :
- UV-Vis : Detect π→π* transitions (λmax ~280 nm) in ethanol .
- FTIR : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and hydroxyl groups (broad band ~3300 cm⁻¹) .
- NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and ketone carbons (δ ~190 ppm) in DMSO-d₆ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Risk Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for phenolic compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis methods for this compound?
- Case Study : lists four synthesis routes with varying raw materials (benzoyl chloride vs. trichlorotoluene).
- Experimental Design :
Replicate all methods under controlled conditions (equimolar ratios, 25°C, inert atmosphere).
Compare yields, purity (via GC/HPLC), and byproduct profiles.
Use DFT calculations to model reaction pathways and identify energetically favorable mechanisms .
- Outcome : Phthalic anhydride routes may reduce halogenated waste but require higher temperatures, complicating scalability .
Q. What strategies improve the stability of this compound in aqueous vs. non-polar matrices?
- Degradation Analysis :
- Accelerated Stability Testing : Expose the compound to UV light (254 nm), varying pH (2–12), and temperatures (4–40°C). Monitor degradation via LC-MS .
- Findings :
- Aqueous Media : Rapid hydrolysis at pH >10 due to ester cleavage; stabilize with antioxidants (e.g., BHT) .
- Non-Polar Solvents : Stable for >6 months at 4°C in dimethyl sulfoxide (DMSO) .
Q. How can this compound’s interaction with biological macromolecules be mechanistically studied?
- Biophysical Approaches :
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., serum albumin) and measure Stern-Volmer constants to assess binding affinity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., tyrosinase inhibition for cosmetic applications) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and ROS scavenging in keratinocyte cell lines .
Q. What computational methods validate the electronic properties of this compound for material science applications?
- In Silico Workflow :
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge distribution .
Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures to guide solvent selection for thin-film deposition .
QSAR Modeling : Correlate substituent effects (e.g., fluorination) with UV absorption maxima for sunscreen formulation .
Methodological Frameworks
Q. How to design a FINER-compliant research question for studying this compound’s photostability?
- FINER Criteria :
- Feasible : Access to UV chambers and LC-MS.
- Novel : Focus on understudied degradation pathways in sunscreen matrices.
- Ethical : Use non-carcinogenic solvents (e.g., ethanol instead of benzene).
- Relevant : Align with OECD guidelines for cosmetic ingredient safety .
Q. What mixed-methods approaches address data contradictions in synthesis optimization?
- Triangulation Strategy :
Quantitative : ANOVA to compare yields across synthesis batches.
Qualitative : Thematic analysis of lab notes to identify procedural outliers.
Instrumental : Pair NMR with X-ray crystallography for structural validation .
Data Presentation Guidelines
Q. How to tabulate spectroscopic data for this compound in peer-reviewed publications?
- Example Table :
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 6.8 (d, 2H, Ar-H) | Aromatic protons meta to ketones |
| ¹³C NMR | δ 190.2 (C=O) | Benzoyl carbonyl groups |
| FTIR | 1650 cm⁻¹ (C=O stretch) | Ketone functional group |
| UV-Vis | λmax = 278 nm (ε = 12,500 L/mol·cm) | Conjugated π-system absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
